molecular formula C11H10ClNO2 B13685203 5-(3-Chloro-4-methoxyphenyl)-3-methylisoxazole

5-(3-Chloro-4-methoxyphenyl)-3-methylisoxazole

Cat. No.: B13685203
M. Wt: 223.65 g/mol
InChI Key: POQSKTQNPNIGRK-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-methoxyphenyl)-3-methylisoxazole is an organic compound with a unique structure that combines a chlorinated methoxyphenyl group with a methylisoxazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-methoxyphenyl)-3-methylisoxazole typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with hydroxylamine hydrochloride to form an oxime intermediate. This intermediate is then cyclized using acetic anhydride to yield the desired isoxazole compound. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-methoxyphenyl)-3-methylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Chloro-4-methoxyphenyl)-3-methylisoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)-3-methylisoxazole involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The compound can interfere with signaling pathways, such as the NF-kB inflammatory pathway, and inhibit processes like ER stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Chloro-4-methoxyphenyl)-3-methylisoxazole is unique due to its specific combination of functional groups and its potential biological activities. Its isoxazole ring distinguishes it from other similar compounds, providing unique chemical properties and reactivity .

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

5-(3-chloro-4-methoxyphenyl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C11H10ClNO2/c1-7-5-11(15-13-7)8-3-4-10(14-2)9(12)6-8/h3-6H,1-2H3

InChI Key

POQSKTQNPNIGRK-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

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